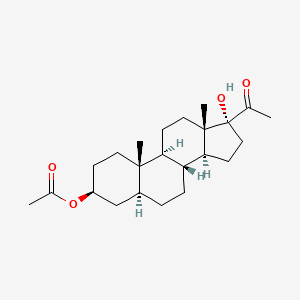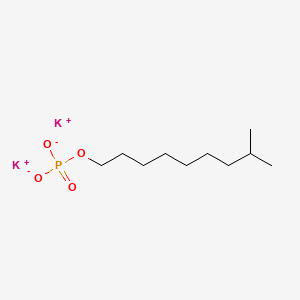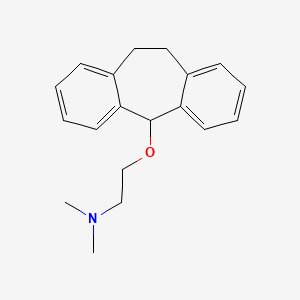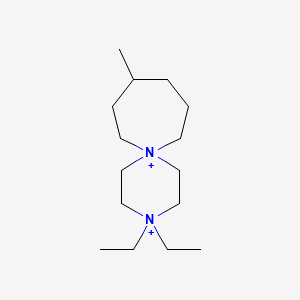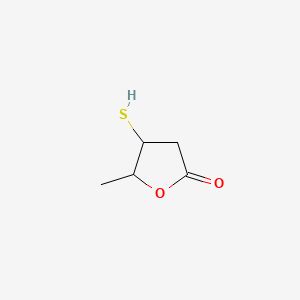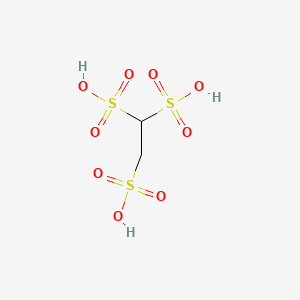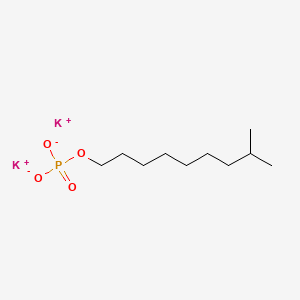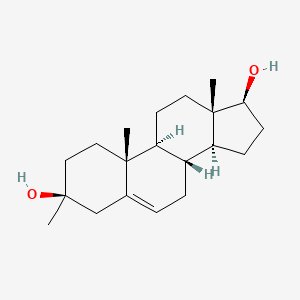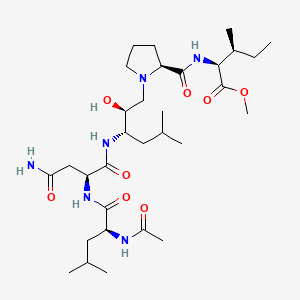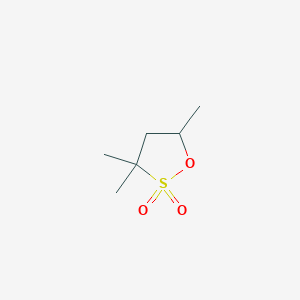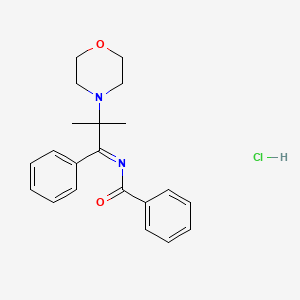
Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((3-methyl-1H-indol-2-yl)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((3-methyl-1H-indol-2-yl)carbonyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a piperazine ring is introduced to a pre-functionalized aromatic system. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification using techniques like column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of the piperazine ring to its N-oxide form.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific substituents on the piperazine ring and the aromatic system. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders and infections.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some piperazine derivatives act as inhibitors of neurotransmitter reuptake, thereby increasing the levels of neurotransmitters in the synaptic cleft.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Similar in structure but with a different ring system.
Morpholine derivatives: Contain an oxygen atom in the ring, leading to different chemical properties.
Quinoline derivatives: Contain a fused aromatic ring system, often used in antimalarial drugs.
Uniqueness
Piperazine derivatives are unique due to their versatile chemical reactivity and wide range of biological activities. Their ability to interact with various molecular targets makes them valuable in drug discovery and development.
Propriétés
Numéro CAS |
136817-30-6 |
|---|---|
Formule moléculaire |
C22H27N5O |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(3-methyl-1H-indol-2-yl)-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H27N5O/c1-15(2)24-19-9-6-10-23-21(19)26-11-13-27(14-12-26)22(28)20-16(3)17-7-4-5-8-18(17)25-20/h4-10,15,24-25H,11-14H2,1-3H3 |
Clé InChI |
QQFPIFOITOLHFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=CC=CC=C12)C(=O)N3CCN(CC3)C4=C(C=CC=N4)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


